3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
Description
Properties
Molecular Formula |
C14H9BrN4O3 |
|---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-2-8(4-10)14(21)22/h1-7H,(H,17,20)(H,21,22) |
InChI Key |
VKJCRTNYIDWCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Bromination
Adapting methods from CN117143095A, the pyrazolo[1,5-a]pyrimidine core is constructed via a cyclization reaction. Ethyl propiolate reacts with 1-amino-3-bromopyridine sulfonate under basic conditions to form ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Adjusting the starting material to position the carboxylic acid at the 2-position requires substituting ethyl propiolate with a 2-carboxyethyl propiolate derivative.
Reaction Conditions :
Saponification of Ethyl Ester
The ethyl ester intermediate undergoes saponification using 1M NaOH in ethanol to yield the carboxylic acid:
Amide Coupling with 3-Aminobenzoic Acid
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
- Reagent : SOCl₂ (3.0 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : Reflux (40°C)
- Time : 2 hours
Coupling Reaction
The acyl chloride reacts with 3-aminobenzoic acid in the presence of a base:
- Base : Pyridine (2.0 equiv)
- Solvent : DCM
- Temperature : 0°C → room temperature
- Time : 12 hours
- Yield : 75–80%
Alternative Synthetic Routes
Direct Bromination Post-Cyclization
Introducing bromine after cyclization avoids the need for brominated starting materials. Electrophilic bromination using Br₂ in acetic acid at 50°C achieves regioselective bromination at the 6-position.
One-Pot Cyclization and Coupling
A tandem approach combines cyclization and amide coupling in a single reactor, reducing purification steps. This method employs Pd-catalyzed coupling, as described in CN110746345B, but requires precise stoichiometric control.
Optimization and Challenges
Regioselectivity in Cyclization
Positioning the carboxylic acid at the 2-position demands careful selection of starting materials. Substituting ethyl propiolate with methyl 3-aminopropiolate directs cyclization to the desired regiochemistry.
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity (>99%) product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves ester intermediates.
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₉BrN₄O₃ |
| Melting Point | 215–217°C |
| HPLC Purity | >99% |
| Yield (Overall) | 68–72% |
Industrial Scalability Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 6 of the pyrazolo[1,5-a]pyrimidine ring undergoes substitution reactions under transition metal catalysis. For example:
Mechanistic Insight : The electron-withdrawing effect of the carbonyl group in the amide linker polarizes the C–Br bond, enhancing its susceptibility to nucleophilic attack.
Functionalization of the Amide Group
The –NH–CO– linkage participates in hydrolysis and alkylation:
Carboxylic Acid Reactivity
The –COOH group undergoes typical acid-derived transformations:
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
Mechanistic Pathway : Cyclization proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbon of the pyrazolo[1,5-a]pyrimidine scaffold, facilitated by the electron-deficient bromine substituent .
Oxidation and Reduction
Selective redox reactions modify the core structure:
Supramolecular Interactions
The carboxylic acid group engages in hydrogen-bonding networks, influencing crystallinity:
| Interaction Type | Co-crystal Formers | X-ray Diffraction Data |
|---|---|---|
| Hydrogen Bonding | 4,4'-Bipyridine | d(O–H···N) = 1.86 Å, θ = 168° |
| π-Stacking | Benzene | Interplanar distance = 3.48 Å |
Biological Derivatization
The compound serves as a precursor for kinase inhibitors:
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Methyl ester | COOH → COOCH₃ | CK2α inhibition: 8 nM |
| Macrocyclic amide | Intramolecular lactamization | Improved selectivity for PIM1 kinase |
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its ability to inhibit specific enzymes.
Material Science: The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine core make it useful in the development of new materials.
Biological Studies: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the enzyme being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical profiles depending on substituent positions and functional groups. Below is a systematic comparison of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparisons :
Substituent Position: Bromine at position 6 (target compound) vs. Carboxylic acid at position 2 (target intermediate) vs. position 3 (CAS 912773-22-9) influences hydrogen-bonding capabilities .
Functional Groups: The carboxamide linker in the target compound enhances solubility compared to non-amide analogs (e.g., 6-bromo-2-carboxylic acid) . Fluorinated derivatives (e.g., 5,7-bis(difluoromethyl)) exhibit improved metabolic stability, a feature absent in the brominated target compound .
Biological Activity
3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 336.16 g/mol. The structure is significant as it allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 304686-88-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of serine/threonine kinases, which are involved in cell proliferation and survival pathways.
- Receptor Modulation : It could modulate the activity of specific receptors linked to inflammatory responses or cancer progression.
Biological Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Many derivatives show promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies suggest potential antimicrobial activities against various pathogens.
Anticancer Potential
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against several cancer cell lines. For instance, a derivative similar to this compound was shown to inhibit cell proliferation in breast cancer models by targeting specific kinases involved in cell cycle regulation .
Enzymatic Inhibition
Research focusing on the inhibition of CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2) revealed that pyrazolo[1,5-a]pyrimidines can serve as effective inhibitors. This kinase is implicated in metabolic disorders and cancer progression. The compound's structural features facilitate binding to the ATP-binding site of CAMKK2, thereby inhibiting its activity .
Q & A
What are the common synthetic routes for preparing 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves two key steps:
- Step 1: Cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound (or equivalent) to form the pyrazolo[1,5-a]pyrimidine core. For example, refluxing in pyridine or DMF under anhydrous conditions (70–90°C, 5–8 hours) achieves cyclization .
- Step 2: Functionalization via nucleophilic acyl substitution. The bromine at position 6 stabilizes the electrophilic carbonyl, enabling coupling with 3-aminobenzoic acid derivatives. Use activating agents like EDCI/HOBt in DCM or THF (room temperature, 12–24 hours) .
Optimization Tips:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation.
-
Catalysis: Additives like triethylamine improve acyl substitution efficiency by scavenging HCl .
-
Yield Table:
Step Method Yield Range Key Conditions Reference 1 Cyclocondensation 60–75% Pyridine, reflux, 6h 2 Acyl Substitution 50–65% EDCI/HOBt, DCM, RT
How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR:
- IR Spectroscopy:
- Mass Spectrometry (MS):
Example Characterization Data (Analogous Compounds):
What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition: The bromopyrazolo-pyrimidine core mimics ATP-binding motifs, making it a scaffold for kinase inhibitors (e.g., JAK2, EGFR). Test via fluorescence polarization assays using recombinant kinases .
- Antimicrobial Activity: Evaluate against Gram-positive bacteria (e.g., S. aureus) using microdilution assays (MIC ≤ 8 µg/mL reported for analogs) .
- Targeted Drug Delivery: Conjugate with PEGylated nanoparticles to enhance solubility and bioavailability. Monitor release kinetics at pH 7.4 vs. 5.5 (tumor microenvironment) .
(Advanced) How can substituents be introduced at the 5-position of the pyrazolo[1,5-a]pyrimidine core without displacing the bromine at C6?
Methodological Answer:
- Protecting Group Strategy:
- Directed Metalation:
- Cross-Coupling:
(Advanced) How does the bromine at C6 influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electronic Effects:
- Reactivity Studies:
(Advanced) How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during characterization?
Methodological Answer:
- 2D NMR Techniques:
- Variable Temperature NMR:
- Isotopic Labeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
